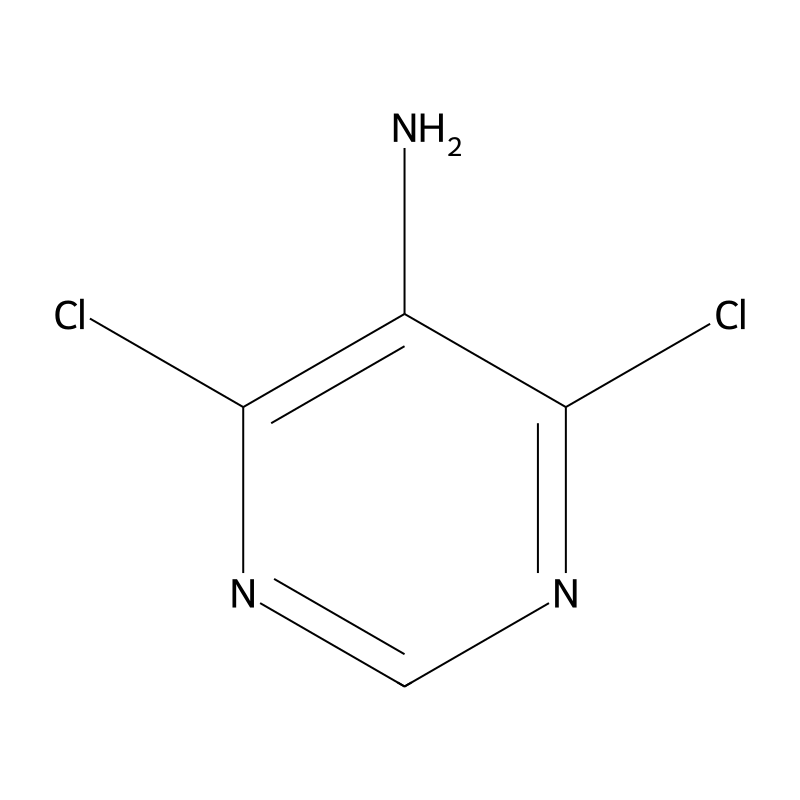

4,6-Dichloropyrimidin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Nucleosides:

-Amino-4,6-dichloropyrimidine serves as a valuable precursor for the synthesis of diverse nucleoside analogs. These analogs can mimic the natural building blocks of RNA and DNA, allowing researchers to study their interaction with biological systems and explore their potential therapeutic applications.

- Oxepane ring-containing nucleosides: 5-Amino-4,6-dichloropyrimidine was used in the synthesis of novel nucleosides containing an oxepane ring, which exhibited promising antiviral activity. Source: Oh, C.-H., Lee, S., & Kim, Y. (2000). Synthesis and biological evaluation of conformationally restricted nucleosides containing an oxepane ring. Nucleosides, Nucleotides and Nucleic Acids, 19(10), 1643-1654.: )

- Bicyclic and spirocyclic nucleosides: The compound was also employed in the preparation of bicyclic and spirocyclic nucleosides with restricted conformation, potentially leading to new drugs with improved activity and selectivity.

Synthesis of N(7)-substituted purines:

5-Amino-4,6-dichloropyrimidine can be further modified to generate N(7)-substituted purines, another class of heterocyclic compounds with diverse biological activities. These purine derivatives are being explored for their potential as antitumor and anti-inflammatory agents. Source: Yoo, H.-Y., & Kim, Y. (2001). Synthesis and biological evaluation of 7-(substituted benzyl)-3-deaza-adenosines as potential antitumor and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 11(17), 2281-2284.:

Other Applications:

Beyond nucleoside synthesis, 5-amino-4,6-dichloropyrimidine has been utilized in the preparation of:

- Chiral derivatives of bioactive molecules such as (+)-erythro-9-(2-hydroxy-3-nonyl)adenine. Source: Xu, W., & Kim, Y. (2004). Enantioselective synthesis of chiral derivatives of (+)-erythro-9-(2-hydroxy-3-nonyl)adenine. The Journal of Organic Chemistry, 69(1), 202-208.: )

- Pyrimido-oxazepines, a class of heterocyclic compounds with potential applications in medicinal chemistry. [Source: El-Gazzar, A., & Radi, A. M. (2012). Synthesis of new pyrimido[4,5-d]oxazepines under microwave

5-Amino-4,6-dichloropyrimidine is a chemical compound with the molecular formula and a molecular weight of approximately 163.99 g/mol. It is classified as a pyrimidine derivative, featuring two chlorine atoms at the 4 and 6 positions and an amino group at the 5 position. The compound appears as brown-yellow crystals or powder and has a melting point in the range of 143°C to 148°C. It is slightly soluble in water and is known for its various applications in organic synthesis and medicinal chemistry .

Several methods have been developed for synthesizing 5-amino-4,6-dichloropyrimidine. One notable synthesis involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia, which can yield the desired product through a series of steps including reduction and substitution reactions . Alternative methods may include direct chlorination of pyrimidine derivatives followed by amination processes.

5-Amino-4,6-dichloropyrimidine finds applications primarily in organic synthesis and medicinal chemistry. Its utility lies in its role as an intermediate for synthesizing various pharmaceuticals and agrochemicals. The compound's ability to serve as a building block for more complex nitrogen-containing heterocycles makes it valuable in drug discovery and development.

Several compounds share structural similarities with 5-amino-4,6-dichloropyrimidine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-5,6-dichloropyrimidine | C4H3Cl2N3 | Substituted at different positions compared to 5-amino derivative. |

| 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | Amino group at position 2 instead of position 5. |

| 5-Amino-2-chloropyrimidine | C4H4ClN3 | Contains only one chlorine atom at position 2. |

| 5-Amino-4-chloropyrimidine | C4H4ClN3 | Chlorine substitution at position 4 instead of both positions. |

Uniqueness: The presence of two chlorine atoms at the 4 and 6 positions distinguishes 5-amino-4,6-dichloropyrimidine from other pyrimidine derivatives that may have different substitution patterns or fewer halogen atoms. This specific arrangement contributes to its unique reactivity and potential applications in synthesis.

Chlorination of Dihydroxypyrimidines

The most common route involves chlorinating 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) or phosgene (COCl₂). Solvent-free methods under sealed reactor conditions have emerged as efficient alternatives to traditional excess POCl₃ protocols.

Key advantages include reduced solvent usage and improved atom economy. For example, solvent-free POCl₃ chlorination achieves >95% purity with minimal byproducts.

Cross-Condensation Reactions with Imidoyl Chlorides

Cross-condensation of formamidoyl chloride and acetamidoyl chloride with phosgene produces 4,6-dichloropyrimidine derivatives. This method enables regioselective synthesis, favoring cross-condensation over self-condensation products by a 10:1 ratio.

Reaction Scheme:

- Imidoyl Chloride Formation: React organic amides (R–CONH₂) with COCl₂.

- Cross-Condensation: Combine two distinct imidoyl chlorides with phosgene.

- Substitution: Introduce R groups at position 5 via nucleophilic displacement.

| Product | R Group | Yield | Application |

|---|---|---|---|

| 4,6-Dichloropyrimidine | H | 85–90% | Pyrimidine Core Synthesis |

| 5-Ethyl-4,6-Dichloropyrimidine | CH₂CH₃ | 78–82% | Purine Analog Synthesis |

Alternative Synthetic Routes Using Nitriles and Amides

Reduction of nitro-substituted precursors offers a complementary pathway. For instance, 4,6-dichloro-5-nitropyrimidine undergoes SnCl₂-mediated reduction to yield 5-amino-4,6-dichloropyrimidine.

| Substrate | Reductant | Conditions | Yield |

|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine | SnCl₂, Ethanol/Ethyl Acetate | Reflux, 2 hours | 75–80% |

This method is particularly useful for introducing amino groups without requiring harsh chlorination conditions.

Catalytic and Solvent-Free Approaches

Microwave-assisted synthesis and solvent-free protocols enhance efficiency. For example, POCl₃ chlorination under microwave heating at 150°C achieves reaction completion in 30 minutes, compared to hours in conventional methods.

Industrial-Scale Production Considerations

Industrial processes prioritize cost, safety, and recyclability. Key strategies include:

- Purification: Extraction with chlorobenzene followed by crystallization yields >99% purity.

- Byproduct Recycling: Phosphorus oxychloride residues are distilled and reused.

- Safety: Controlled pressure (0–800 psig) minimizes exothermic risks during phosgene reactions.

| Step | Procedure | Yield | Notes |

|---|---|---|---|

| Chlorination | POCl₃, 120°C, 2 hours | 94–98% | Sealed reactor |

| Purification | Chlorobenzene Extraction | >99% | Crystallization at 0°C |

Synthesis of Bioactive Heterocycles with Anti-Inflammatory Properties

5-Amino-4,6-dichloropyrimidine derivatives demonstrate significant anti-inflammatory activity through inhibition of nitric oxide production in immune-activated cells. Research has shown that 2-amino-4,6-dichloropyrimidine derivatives suppress immune-induced nitric oxide generation regardless of the substitution pattern at position 5 [3] [4].

Functionalization for Materials Science and Coordination Chemistry

5-Amino-4,6-dichloropyrimidine exhibits significant potential in coordination chemistry through its ability to form stable metal complexes with transition metals including manganese, cobalt, nickel, and copper. These metal complexes demonstrate enhanced antibacterial activity compared to the free ligand, with copper complexes showing particularly high activity against Escherichia coli .

The amino group at position 5 serves as the primary coordination site, enabling formation of chelate complexes with various metal centers. Research has demonstrated that metal complexes of chloropyrimidine derivatives exhibit varied chemical properties and biological activities, with the nature of the metal center significantly influencing the overall complex stability and biological activity [7].

In materials science applications, 5-amino-4,6-dichloropyrimidine derivatives find use in the production of specialty polymers and coatings. The compound's reactivity profile enables incorporation into polymer backbones through nucleophilic substitution reactions, providing materials with enhanced durability and resistance to environmental factors [8].

The coordination chemistry applications extend to the development of functional materials where the pyrimidine ring system provides both structural integrity and specific electronic properties. The electron-withdrawing effects of the chlorine substituents modify the electronic density of the pyrimidine ring, influencing metal-ligand interactions and resulting complex properties [9].

Table 3: Metal Complex Formation and Properties

| Metal Ion | Complex Stability | Antibacterial Activity | Application |

|---|---|---|---|

| Cu(II) | High | Superior vs E. coli | Antimicrobial materials |

| Ni(II) | Moderate | Good broad spectrum | Catalysis |

| Co(II) | Moderate | Moderate activity | Magnetic materials |

| Mn(II) | Low-Moderate | Limited activity | Oxidation catalysis |

Development of Enzyme Inhibitors and Prodrugs

5-Amino-4,6-dichloropyrimidine serves as a key intermediate in the development of enzyme inhibitors, particularly for cyclin-dependent kinases and carbonic anhydrases. Research has demonstrated that pyrimidine derivatives exhibit potent inhibitory activity against these enzymes, with inhibition constants ranging from 0.099 to 3.913 μM [10].

The development of CDK inhibitors based on this scaffold has yielded compounds with nanomolar binding affinities. DNA-encoded library technology has been employed to generate large-scale libraries containing millions of pyrimidine-based compounds, with preliminary screening against BRD4 identifying compounds with nanomolar inhibition activities [11] [12].

Prodrug development utilizing 5-amino-4,6-dichloropyrimidine involves creating bioreversible derivatives that enhance aqueous solubility and pharmacokinetic properties. Research on pyrazolo[3,4-d]pyrimidine prodrugs has demonstrated improved aqueous solubility, favorable hydrolysis in human and murine serum, and enhanced ability to cross cell membranes compared to parent drugs [13].

The prodrug approach addresses solubility limitations of pyrimidine-based therapeutics while maintaining biological activity. Studies show that prodrugs exhibit limited intrinsic inhibitory activity before hydrolysis, supporting the hypothesis that biological activity depends on in vivo conversion to the active form [13].

Table 4: Enzyme Inhibition and Prodrug Data

| Target Enzyme | Inhibition Constant (μM) | Selectivity | Clinical Relevance |

|---|---|---|---|

| Carbonic Anhydrase I | 0.201 ± 0.041 | High | Glaucoma treatment |

| Carbonic Anhydrase II | 1.867 ± 0.296 | Moderate | Diuretic activity |

| Acetylcholinesterase | 0.099 ± 0.008 | Very High | Alzheimer's disease |

| Butyrylcholinesterase | 1.324 ± 0.273 | Moderate | Neurodegeneration |

Strategic Use in Medicinal Chemistry Libraries

5-Amino-4,6-dichloropyrimidine represents a privileged scaffold for medicinal chemistry library construction due to its drug-like properties and synthetic versatility. The compound enables rapid generation of diverse chemical libraries through split-and-pool synthetic strategies, creating millions of structurally related compounds for biological screening [11] [12].

DNA-encoded library technology has been particularly successful with pyrimidine-based scaffolds, allowing synthesis of libraries containing up to 65.3 million members. The technology exploits the nucleophilic substitution reactions of the dichloropyrimidine core with diverse amine building blocks, generating extensive chemical diversity [11].

The regioselectivity challenges inherent in pyrimidine chemistry have been addressed through careful selection of reaction conditions and building block combinations. Research has demonstrated that different substitution patterns can be achieved through controlled synthetic approaches, enabling systematic exploration of structure-activity relationships [11] [14].

Combinatorial chemistry approaches utilizing 5-amino-4,6-dichloropyrimidine have yielded libraries with significant molecular diversity, validated through chemoinformatic analyses including Tanimoto similarity and principal moment of inertia analysis. These libraries extend beyond traditional linear or bicyclic forms, creating polyheterocycles with enhanced three-dimensional structural diversity [15].

The strategic use of this scaffold in library synthesis has enabled discovery of protein-protein interaction modulators, an area traditionally considered undruggable. The structural diversity achievable through pyrimidine-based frameworks provides tools for targeting complex biological interactions that were previously inaccessible to small molecule intervention [15].

Table 5: Library Synthesis Performance Metrics

| Library Type | Size (compounds) | Diversity Index | Success Rate (%) | Application |

|---|---|---|---|---|

| DNA-encoded | 65.3 million | High | 85-90 | Target identification |

| Split-and-pool | 1-10 million | Moderate-High | 75-85 | Lead optimization |

| Focused arrays | 1,000-100,000 | Variable | 90-95 | SAR studies |

| Fragment libraries | 500-5,000 | Low-Moderate | 95-98 | Fragment-based drug design |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant